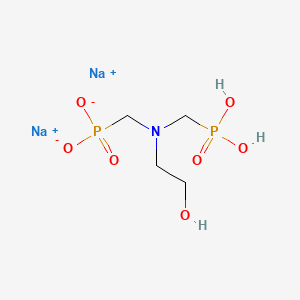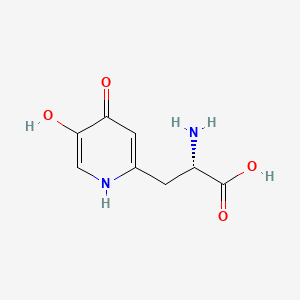
2-Pyridinepropanoic acid, alpha-amino-1,4-dihydro-5-hydroxy-4-oxo-, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isomimosine is a non-protein amino acid that is chemically similar to tyrosine It is found in certain plants, particularly in the genus Leucaena and Mimosa
Preparation Methods
Synthetic Routes and Reaction Conditions
Isomimosine can be synthesized through several methods. One common approach involves the biosynthesis from O-acetylserine and 3-hydroxy-4-pyridone. This method is often used in laboratory settings to produce isomimosine in smaller quantities .
Industrial Production Methods
On an industrial scale, isomimosine is typically extracted from the leaves and seeds of Leucaena leucocephala. The extraction process involves maceration of the plant material, followed by purification steps to isolate the compound. Hot water extraction is a common method used to obtain isomimosine from Leucaena leaves .
Chemical Reactions Analysis
Types of Reactions
Isomimosine undergoes various chemical reactions, including:
Oxidation: Isomimosine can be oxidized to form different products, depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in isomimosine.
Substitution: Isomimosine can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation of isomimosine can lead to the formation of different oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Isomimosine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various compounds.
Biology: Isomimosine is studied for its effects on cell cycle regulation and apoptosis.
Industry: Isomimosine is explored for its antioxidant and antimicrobial properties, making it useful in the development of pharmaceuticals and cosmetics
Mechanism of Action
Isomimosine exerts its effects primarily through the inhibition of DNA synthesis. It alters deoxyribonucleotide metabolism, leading to the arrest of the cell cycle in the late G1 phase. Isomimosine also induces apoptosis by causing DNA damage and activating the DNA damage response. It acts as an iron and zinc chelator, which further contributes to its biological activities .
Comparison with Similar Compounds
Isomimosine is similar to other non-protein amino acids such as mimosine and tyrosine. it is unique in its ability to chelate iron and zinc, which plays a crucial role in its mechanism of action. Other similar compounds include:
Mimosine: Found in the same plant species, mimosine shares many biological activities with isomimosine but differs in its specific molecular interactions.
Tyrosine: Although structurally similar, tyrosine does not exhibit the same chelating properties as isomimosine
Isomimosine’s unique properties make it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
60343-50-2 |
|---|---|
Molecular Formula |
C8H10N2O4 |
Molecular Weight |
198.18 g/mol |
IUPAC Name |
(2S)-2-amino-3-(5-hydroxy-4-oxo-1H-pyridin-2-yl)propanoic acid |
InChI |
InChI=1S/C8H10N2O4/c9-5(8(13)14)1-4-2-6(11)7(12)3-10-4/h2-3,5,12H,1,9H2,(H,10,11)(H,13,14)/t5-/m0/s1 |
InChI Key |
KVSKOSSPNYWOHF-YFKPBYRVSA-N |
Isomeric SMILES |
C1=C(NC=C(C1=O)O)C[C@@H](C(=O)O)N |
Canonical SMILES |
C1=C(NC=C(C1=O)O)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


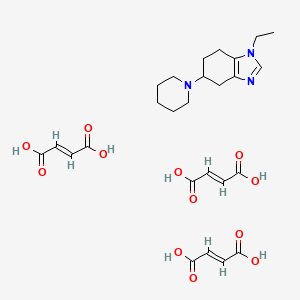

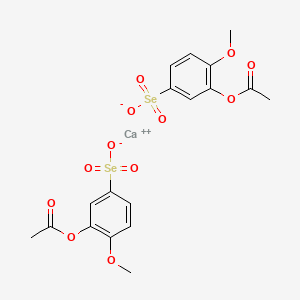

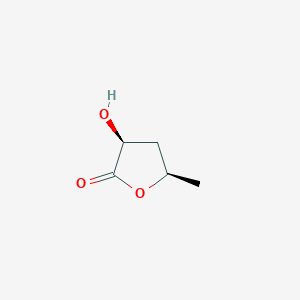
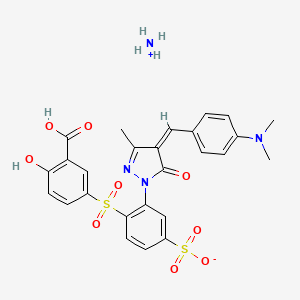
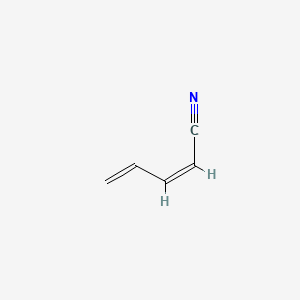
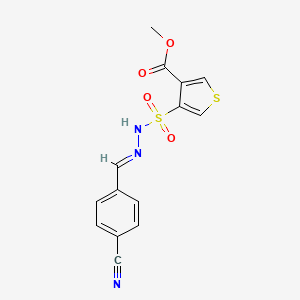
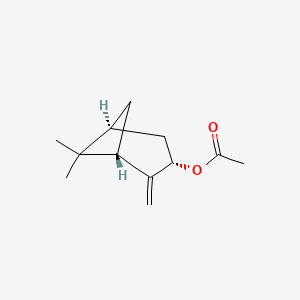

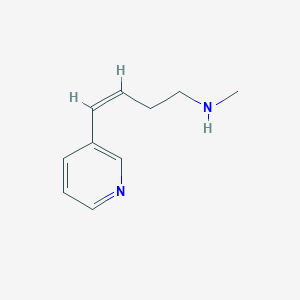
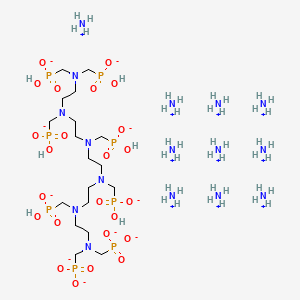
![Benzoic acid, 5-(aminosulfonyl)-2-[(3-carboxypropyl)amino]-4-chloro-](/img/structure/B12736890.png)
